M3IBu6S
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Overview
Description
Chemical Reactions Analysis
M3IBu6S undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
M3IBu6S has a wide range of scientific research applications. In chemistry, it is used as a ligand in binding studies to understand its interaction with various receptors. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic applications, particularly in the context of pain management and neurological disorders. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of M3IBu6S involves its interaction with specific molecular targets, such as kappa3 opioid receptors. By binding to these receptors, this compound can modulate signaling pathways and influence various physiological processes. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research. Understanding these interactions is crucial for developing new therapeutic strategies and improving the efficacy and safety of the compound .
Comparison with Similar Compounds
M3IBu6S can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include other ligands that target opioid receptors, such as naloxone and naltrexone. What sets this compound apart is its unique binding affinity and specificity for kappa3 opioid receptors, which may offer distinct therapeutic advantages.
Properties
Molecular Formula |
C21H25NO7S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-methylpropanoyloxy)-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate |
InChI |
InChI=1S/C21H25NO7S/c1-11(2)20(23)27-15-6-4-12-10-14-13-5-7-16(29-30(24,25)26)19-21(13,8-9-22(14)3)17(12)18(15)28-19/h4-7,11,13-14,16,19H,8-10H2,1-3H3,(H,24,25,26)/t13-,14+,16-,19-,21-/m0/s1 |
InChI Key |
GABBKMMVICEZHE-AYHJQLAQSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CC[NH+]4C)[C@@H](O2)[C@H](C=C5)OS(=O)(=O)[O-])C=C1 |
Canonical SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5C3(CC[NH+]4C)C(O2)C(C=C5)OS(=O)(=O)[O-])C=C1 |
Origin of Product |
United States |
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